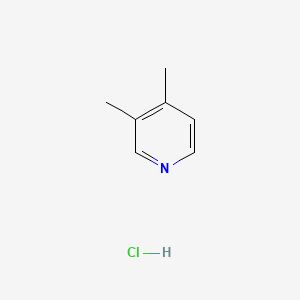

Pyridine, 3,4-dimethyl-, hydrochloride

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. Structurally analogous to benzene (B151609) with one methine group replaced by nitrogen, this modification imparts distinct properties such as basicity and polarity. The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds, including vitamins like niacin and pyridoxine, and is a key component in thousands of existing and developmental drug candidates.

In medicinal chemistry, the pyridine nucleus is highly valued for its ability to serve as a versatile pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. This interaction capability, combined with the aromatic nature of the ring that allows for π–π stacking interactions, makes pyridine derivatives potent modulators of biological processes. Consequently, they are integral to the development of therapeutics across a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. Beyond pharmaceuticals, pyridine derivatives are also pivotal in materials science, asymmetric catalysis, and as ligands in organometallic chemistry.

Positional Isomerism and Substituent Effects on Pyridine Core Systems

The functionality and efficacy of a pyridine derivative are profoundly influenced by the nature and position of substituents on the pyridine ring. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit remarkably different physical, chemical, and biological properties. In the case of dimethylated pyridines, known as lutidines, the placement of the two methyl groups (e.g., 2,3-, 2,4-, 3,4-) significantly alters the molecule's steric and electronic characteristics.

Substituents exert influence through inductive and resonance effects. Methyl groups, for instance, are electron-donating, which increases the electron density of the pyridine ring and enhances its basicity. The position of these groups dictates which parts of the molecule are most affected. This, in turn, governs the molecule's reactivity, particularly in reactions like electrophilic aromatic substitution, where incoming groups are directed to specific positions on the ring. The study of these substituent effects is critical for the rational design of molecules with desired properties, whether for tuning the photophysical characteristics of a material or optimizing the binding affinity of a drug to its target.

Research Rationale for Investigating Substituted Pyridine Hydrochloride Architectures

Many pyridine-based compounds are liquids or oils at room temperature and can be volatile or possess strong, unpleasant odors. For practical applications in research and manufacturing, it is often advantageous to convert them into a more stable and easily handleable form. This is a primary rationale for preparing their hydrochloride salts.

By reacting the basic nitrogen atom of the pyridine ring with hydrochloric acid, a pyridinium (B92312) chloride salt is formed. This salt is typically a crystalline solid, which is less volatile, more stable for storage, and often more soluble in aqueous media than the parent "free base". chemicalbook.com This process is a standard procedure in organic synthesis and pharmaceutical development. google.com For instance, the synthesis of pyridine hydrochloride can be achieved by passing dry hydrogen chloride gas through a solution of pyridine in a solvent like dichloromethane (B109758). google.com

The investigation of substituted pyridine hydrochloride architectures, such as 3,4-dimethylpyridine (B51791) hydrochloride, is driven by their utility as key intermediates in the synthesis of more complex molecules. These salts serve as readily available, stable starting materials or reagents in multi-step synthetic pathways for producing active pharmaceutical ingredients, agrochemicals, and other fine chemicals. chemicalbook.com Their well-defined crystalline nature also facilitates purification and characterization, ensuring high purity in subsequent reaction steps.

Chemical and Physical Properties

While specific experimental data for Pyridine, 3,4-dimethyl-, hydrochloride is not extensively documented in readily available literature, its properties can be largely inferred from its parent compound, 3,4-Dimethylpyridine (also known as 3,4-Lutidine), and the general characteristics of pyridine hydrochloride salts.

The parent compound, 3,4-Dimethylpyridine, is a flammable liquid. nih.govthegoodscentscompany.com The formation of the hydrochloride salt converts this liquid into a solid crystalline substance, a common characteristic of such salts. chemicalbook.com The synthesis of the hydrochloride salt is typically achieved by reacting the parent pyridine compound with hydrochloric acid. chemicalbook.comgoogle.com

Table 1: Physicochemical Properties of 3,4-Dimethylpyridine (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₉N | nih.govnist.govnist.govechemi.comnist.gov |

| Molecular Weight | 107.15 g/mol | nih.govnist.govnist.gov |

| Appearance | Colorless to light yellow liquid | chemicalbook.comnih.gov |

| Boiling Point | 163-164 °C | chemicalbook.comchemblink.com |

| Melting Point | -11 to -6 °C | chemimpex.comstenutz.eu |

| Density | 0.954 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | ~1.511 at 20 °C | chemicalbook.comstenutz.eu |

| CAS Number | 583-58-4 | nih.govnist.govnist.gov |

Table 2: General Properties of Pyridine Hydrochloride (Reference Compound)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₆ClN | |

| Molecular Weight | 115.56 g/mol | |

| Appearance | White to tan crystals | chemicalbook.com |

| Melting Point | 145-147 °C | chemicalbook.com |

| Boiling Point | 222-224 °C | chemicalbook.com |

| Sensitivity | Hygroscopic (absorbs moisture from the air) | chemicalbook.com |

Structure

3D Structure of Parent

Properties

CAS No. |

36316-69-5 |

|---|---|

Molecular Formula |

C7H10ClN |

Molecular Weight |

143.61 g/mol |

IUPAC Name |

3,4-dimethylpyridine;hydrochloride |

InChI |

InChI=1S/C7H9N.ClH/c1-6-3-4-8-5-7(6)2;/h3-5H,1-2H3;1H |

InChI Key |

AMTHDYLSECUIBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 3,4 Dimethyl , Hydrochloride and Advanced Analogs

Classical and Contemporary Approaches to Dimethylpyridine Core Synthesis

The construction of the 3,4-dimethylpyridine (B51791) scaffold, also known as 3,4-lutidine, can be achieved through various classical and contemporary synthetic routes. These methods often focus on either building the pyridine (B92270) ring with the desired substitution pattern already in place or functionalizing a pre-existing pyridine ring.

Regioselective Construction of the Pyridine Ring System

The regioselective synthesis of substituted pyridines is crucial to avoid the formation of isomeric mixtures that can be challenging to separate. rsc.org Classical methods like the Hantzsch pyridine synthesis, first described in 1881, offer a foundational approach. wikipedia.org This method typically involves a one-pot condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), followed by an oxidation step to yield the pyridine ring. wikipedia.org For the synthesis of 3,4-dimethylpyridine, appropriate precursors bearing methyl groups would be required.

More contemporary approaches offer greater control and efficiency. For instance, transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as powerful tools for constructing substituted pyridines. acsgcipr.org This method allows for the convergent and atom-economical assembly of the pyridine ring from simple building blocks. acsgcipr.org Another modern strategy involves the Bohlmann–Rahtz pyridine synthesis, which can be performed in a single step under continuous flow processing, yielding a single regioisomer. beilstein-journals.org A process for producing 3,4-lutidine specifically involves the vapor-phase reaction of crotonaldehyde, propionaldehyde, and ammonia at high temperatures in the presence of a silica-alumina catalyst. google.com

| Synthetic Method | Description | Key Features | Reference(s) |

| Hantzsch Pyridine Synthesis | Condensation of a β-keto acid, an aldehyde, and ammonia, followed by oxidation. | Foundational method, can produce asymmetrically substituted pyridines. | wikipedia.org |

| Bönnemann Cyclization | [2+2+2] cycloaddition of a nitrile and two molecules of acetylene, often catalyzed by cobalt complexes. | Can be activated by heat or light. | wikipedia.org |

| Kröhnke Pyridine Synthesis | Michael-like addition of a pyridinium (B92312) salt to an α,β-unsaturated carbonyl, followed by ring closure. | Uses pyridine itself as a reagent that is not incorporated into the final product. | wikipedia.org |

| Transition-Metal Catalysis | Cycloaddition reactions catalyzed by metals like rhodium or ruthenium. | High efficiency and regioselectivity. | acsgcipr.orgacs.org |

| Bohlmann–Rahtz Synthesis | Reaction of enamines with ethynyl (B1212043) ketones. | Can be adapted for one-step continuous flow processes. | beilstein-journals.org |

| Vapor-Phase Synthesis | Reaction of aldehydes and ammonia over a solid catalyst at high temperature. | Suitable for industrial-scale production of simple pyridines. | google.com |

Introduction of Methyl Substituents at Specific Pyridine Ring Positions

An alternative to constructing the ring with the desired substituents is the direct methylation of the pyridine core. However, the regioselective introduction of methyl groups onto the electron-deficient pyridine ring can be challenging. semanticscholar.orgbiu.ac.il

Direct C-H methylation often requires activation of the pyridine ring. One approach involves the use of organometallic reagents, such as methyl lithium or Grignard reagents, which can add to the pyridine ring, typically at the 2- and 4-positions. rsc.orgrsc.org Subsequent oxidation is then required to restore aromaticity. To achieve methylation at the 3- and 5-positions, a rhodium-catalyzed method has been developed that utilizes methanol (B129727) or formaldehyde (B43269) as the methyl source. nih.gov This reaction proceeds through a temporary dearomatization of the pyridine ring, making the C-3 and C-5 positions nucleophilic. nih.gov

Another strategy involves the Minisci reaction, a radical-based alkylation that is typically not highly regioselective. organic-chemistry.orgchemrxiv.org However, the use of a blocking group, such as a maleate-derived group, can direct the alkylation specifically to the C-4 position. organic-chemistry.orgchemrxiv.org

| Methylation Strategy | Reagents/Catalysts | Target Position(s) | Mechanism | Reference(s) |

| Organometallic Addition | Methyl lithium, Grignard reagents | 2- and 4- | Nucleophilic addition followed by oxidation. | rsc.orgrsc.org |

| Rhodium-Catalyzed C-H Methylation | Methanol/Formaldehyde, Rh catalyst | 3- and 5- | Temporary dearomatization, nucleophilic attack. | nih.gov |

| Minisci Reaction (with blocking group) | Alkyl carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ | 4- | Radical alkylation directed by a blocking group. | organic-chemistry.orgchemrxiv.org |

| Nickel-Catalyzed Methylation | Methanol, Nickel/Nickel oxide catalyst | α-position (2- or 6-) | Formation of methyl radicals. | google.com |

Strategies for Hydrochloride Salt Formation and Crystallization

Pyridine and its derivatives are basic compounds that readily form salts with acids. The hydrochloride salt is commonly prepared due to its stability and crystallinity, which facilitates purification and handling.

The formation of pyridine, 3,4-dimethyl-, hydrochloride involves the reaction of 3,4-dimethylpyridine with hydrogen chloride. This can be achieved by bubbling dry hydrogen chloride gas through a solution of the pyridine in an organic solvent, such as dichloromethane (B109758) or toluene. guidechem.comgoogle.com Alternatively, a solution of hydrochloric acid in an appropriate solvent can be added to the pyridine solution. chemicalbook.com The hydrochloride salt, being less soluble in many organic solvents than the free base, typically precipitates out of the solution and can be collected by filtration. guidechem.com

Crystallization is a critical step for obtaining a high-purity product. The choice of solvent is crucial for successful crystallization. For pyridine hydrochlorides, alcohols such as ethanol (B145695) are often used for recrystallization. google.com The process generally involves dissolving the crude salt in a minimal amount of hot solvent and then allowing the solution to cool slowly, promoting the formation of well-defined crystals. google.com The presence of impurities or residual water can sometimes lead to the formation of an oil instead of a solid, in which case trituration with a non-polar solvent like diethyl ether can induce solidification. researchgate.net

Chemo-Enzymatic and Catalytic Methods in Pyridine Synthesis

Modern synthetic chemistry increasingly relies on catalytic and enzymatic methods to improve efficiency and selectivity. Chemo-enzymatic approaches combine the strengths of both chemical and biological catalysis.

For pyridine derivatives, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce chiral piperidines. nih.govacs.orgresearchgate.netthieme-connect.comresearchgate.net This involves a chemical activation step followed by an enzymatic reduction. While this is not a direct synthesis of the aromatic pyridine ring, it highlights the integration of biocatalysis in pyridine chemistry. nih.govacs.orgresearchgate.netthieme-connect.comresearchgate.net

Metal catalysis plays a significant role in the synthesis of the pyridine ring itself. acsgcipr.org Catalysts based on rhodium, ruthenium, and iron have been employed for cycloaddition reactions and other transformations to construct the pyridine core. acsgcipr.orgacs.orgrsc.org These methods often offer high atom economy and can proceed under milder conditions than many classical syntheses. acsgcipr.org For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the synthesis of substituted pyridines. rsc.org

Flow Chemistry and Green Chemistry Principles in Substituted Pyridine Synthesis

The principles of green chemistry and the application of flow chemistry are gaining prominence in the synthesis of heterocyclic compounds, including pyridines. ijarsct.co.in Green chemistry aims to reduce waste, use less hazardous substances, and improve energy efficiency. rasayanjournal.co.in Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers advantages in terms of safety, scalability, and process control. researchgate.net

The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for a one-step synthesis of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.orgresearchgate.net This approach not only intensifies the process but also improves safety and efficiency. researchgate.net Researchers have also developed flow processes for the synthesis of pyridine compounds that significantly reduce production costs and increase yields, for example, in the manufacturing of the drug Nevirapine. vcu.edu

Advanced Spectroscopic Characterization and Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. The protonation of the nitrogen atom in 3,4-dimethylpyridine (B51791) to form the hydrochloride salt induces significant changes in the electron density of the pyridine (B92270) ring, which are directly observable in the NMR spectra.

One-Dimensional Proton and Carbon NMR Data Analysis

Carbon-¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum provides invaluable information about the carbon framework of the molecule. The carbon atoms of the pyridinium (B92312) ring in the hydrochloride salt are expected to be shifted downfield compared to the free base. The spectrum would display distinct signals for each of the seven carbon atoms: five in the aromatic ring and two in the methyl substituents. The precise chemical shifts would be indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | Downfield shift from free base | - |

| H-5 | Downfield shift from free base | - |

| H-6 | Downfield shift from free base | - |

| 3-CH₃ | Shifted from free base | Shifted from free base |

| 4-CH₃ | Shifted from free base | Shifted from free base |

| C-2 | Downfield shift from free base | - |

| C-3 | Downfield shift from free base | - |

| C-4 | Downfield shift from free base | - |

| C-5 | Downfield shift from free base | - |

| C-6 | Downfield shift from free base | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, allowing for the definitive assignment of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms, providing a straightforward method to assign the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the positions of the methyl groups relative to the ring protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in confirming the through-space relationships between the methyl groups and the adjacent ring protons.

As of this writing, specific 2D NMR data for 3,4-dimethylpyridine hydrochloride has not been found in the surveyed scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides a fingerprint of the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3,4-dimethylpyridine hydrochloride would exhibit characteristic absorption bands. The protonation of the pyridine nitrogen leads to the formation of an N-H bond, which would give rise to a broad absorption band in the region of 2500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridinium ring are expected in the 1400-1650 cm⁻¹ region, and their positions would be shifted compared to the neutral pyridine due to the changes in bond orders upon protonation.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide valuable information. The symmetric vibrations of the pyridinium ring are often strong in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for Pyridinium Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 2500 - 3300 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1400 - 1650 |

Note: This table provides general ranges for pyridinium salts. Specific experimental data for 3,4-dimethylpyridine hydrochloride is not available in the searched literature.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For 3,4-dimethylpyridine hydrochloride, the mass spectrum would typically be acquired for the cationic species, 3,4-dimethylpyridinium.

The high-resolution mass spectrum would provide the accurate mass of the [M+H]⁺ ion, which would be consistent with the molecular formula C₇H₁₀N⁺. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment would be characteristic of the 3,4-dimethylpyridinium structure. Common fragmentation pathways for pyridinium ions involve the loss of neutral molecules such as HCN or methyl radicals, leading to the formation of smaller fragment ions. The analysis of these fragments would further corroborate the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Expected m/z (monoisotopic) |

| [C₇H₉N + H]⁺ | 108.0813 |

Note: This represents the expected accurate mass of the protonated parent molecule.

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is a valuable technique for characterizing the bulk crystalline form of a material. The resulting diffraction pattern is a unique fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity.

Currently, there is no publicly available crystal structure of 3,4-dimethylpyridine hydrochloride in the Cambridge Structural Database or other surveyed crystallographic databases.

Mechanistic Investigations of Reactivity and Complex Reaction Pathways

Elucidation of Reaction Mechanisms Governing Transformations of Pyridine (B92270), 3,4-dimethyl-, hydrochloride

The transformations of 3,4-dimethylpyridine (B51791) hydrochloride are governed by mechanisms that hinge on the electronic nature of the pyridinium (B92312) ring. As a salt, the compound in solution exists as the 3,4-dimethylpyridinium cation and the chloride anion. The protonation of the ring nitrogen significantly alters its reactivity compared to its free base form, 3,4-lutidine.

One common transformation for pyridine hydrochlorides, when used as a reagent at high temperatures, is the dealkylation of aryl ethers. reddit.com In this reaction, the pyridinium ion acts as a proton source, while the chloride ion serves as a nucleophile. The mechanism involves the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack (SN2) by the chloride ion on the methyl group of the ether, leading to the cleavage of the O-methyl bond and the formation of methyl chloride, which often bubbles out of the reaction mixture. reddit.com The reaction concludes with the formation of a phenol, which can be isolated after an aqueous workup to dissolve the excess pyridinium salt. reddit.com

Another set of transformations involves reactions where the pyridinium salt acts as a mild acid catalyst. For instance, in the synthesis of 3,4-dihydropyridones, hydrochloric acid is used as a catalyst, highlighting the role of protonation in facilitating cyclization reactions. nih.gov

Role of the Hydrochloride Moiety in Influencing Reaction Pathways and Selectivity

The hydrochloride moiety is not a mere spectator; it fundamentally dictates the reaction pathways and selectivity of the molecule. Its primary role is to act as a proton donor, converting the basic pyridine nitrogen into a positively charged pyridinium center. brainly.inbrainly.com

This protonation has several key consequences:

Enhanced Electrophilicity: The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, significantly reducing the electron density of the aromatic ring. This makes the entire ring system more electrophilic and thus more susceptible to attack by nucleophiles. uoanbar.edu.iq

Deactivation towards Electrophiles: Conversely, the electron-deficient nature of the pyridinium ring makes it highly unreactive towards electrophilic aromatic substitution. Reactions like nitration or halogenation, if they occur at all, require extremely harsh conditions. abertay.ac.uk

Anionic Nucleophile: The chloride ion (Cl⁻) from the hydrochloride can itself act as a nucleophile in certain reactions, such as the dealkylation of ethers mentioned previously. reddit.com

Control of Basicity: In polymerization reactions involving acid chlorides, pyridine is often used to scavenge the HCl produced. However, if all components are mixed at once, the pyridine reacts with the acid chloride to form a pyridinium salt, which can block the desired reaction pathway. researchgate.net The use of the pre-formed hydrochloride salt allows for more controlled reaction conditions by modulating the availability of the free base.

Nucleophilic and Electrophilic Reactivity Profiles of the Pyridine Ring

The reactivity of the 3,4-dimethylpyridinium ring is starkly divided between its interactions with nucleophiles and electrophiles.

Electrophilic Reactivity: The protonated pyridine ring is highly deactivated towards electrophilic attack, similar to a nitrobenzene (B124822) ring. uoanbar.edu.iq The strong electron-withdrawing effect of the positively charged nitrogen atom makes the ring a poor nucleophile, which is a prerequisite for electrophilic aromatic substitution. Therefore, Friedel-Crafts reactions are generally not feasible. uoanbar.edu.iq

Nucleophilic Reactivity: The pyridinium ring is highly activated towards nucleophilic substitution. uoanbar.edu.iqabertay.ac.uk Nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com Attack at the meta positions (C3 and C5) does not allow for this stabilization and is therefore much less favorable. stackexchange.comquimicaorganica.org In the case of 3,4-dimethylpyridine hydrochloride, the potential sites for nucleophilic attack are C2 and C6.

| Position of Attack | Resonance Stabilization of Intermediate | Favored/Disfavored |

| C2 (ortho) | Negative charge delocalized onto Nitrogen | Favored |

| C6 (ortho) | Negative charge delocalized onto Nitrogen | Favored |

| C3 (meta) | Charge remains on Carbon atoms | Disfavored |

| C5 (meta) | Charge remains on Carbon atoms | Disfavored |

Influence of Vicinal Methyl Substituents on Electronic Properties and Reaction Outcomes

The two methyl groups at the C3 and C4 positions have a significant electronic influence that modulates the inherent reactivity of the pyridinium core. Methyl groups are electron-donating through a combination of inductive effects and hyperconjugation. ekb.eg

The substitution pattern is also critical for regioselectivity. With the C3 and C4 positions blocked, any nucleophilic aromatic substitution (SNAr) would be directed to the C2 or C6 positions. The methyl group at C3 may exert a minor steric hindrance effect on the adjacent C2 position, potentially influencing the selectivity between the C2 and C6 sites if the attacking nucleophile is bulky. Furthermore, the electron-donating character of the methyl groups can influence the stability of intermediates in various reactions, thereby affecting reaction outcomes. nih.gov Studies on substituted pyridine complexes have shown that electron-donating groups increase the electron density around the metal center, which can be extrapolated to understand the increased nucleophilicity of the nitrogen atom in the free base form. nih.gov

| Substituent | Position | Electronic Effect | Impact on Ring |

| -H (proton on N) | N1 | Strong Electron-Withdrawing (-I) | Deactivates ring to electrophiles, activates to nucleophiles |

| -CH₃ | C3 | Electron-Donating (+I, Hyperconjugation) | Partially counteracts N⁺ effect, increases electron density locally |

| -CH₃ | C4 | Electron-Donating (+I, Hyperconjugation) | Partially counteracts N⁺ effect, increases electron density locally |

Derivatization Studies via Classical Organic Reactions

Pyridine, 3,4-dimethyl-, hydrochloride serves as a precursor for the synthesis of more complex molecules through various classical organic reactions. The reactivity of the pyridinium ring and its substituents allows for targeted modifications.

A key application of related compounds is in the synthesis of pharmaceutical intermediates. For example, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride is a crucial building block for proton pump inhibitors like Omeprazole. google.comjst.go.jp This suggests that a primary route for derivatization of 3,4-dimethylpyridine involves functionalization of the methyl groups, for instance, via free-radical halogenation to produce chloromethyl or bromomethyl derivatives, which are versatile synthons for subsequent nucleophilic substitution.

Other derivatization strategies include:

N-oxide formation: The free base, 3,4-lutidine, can be oxidized to the corresponding N-oxide. The N-oxide group can then direct further substitutions or be removed later.

Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, can be employed if a halogen substituent is introduced onto the ring, allowing for the formation of C-C bonds with other aromatic or vinyl groups. jst.go.jp

Condensation Reactions: The Hantzsch pyridine synthesis is a classic method for forming the substituted pyridine ring itself from a β-ketoester, an aldehyde, and ammonia (B1221849), which can then be protonated to form the hydrochloride salt. organic-chemistry.org This multicomponent reaction allows for the introduction of various substituents at different positions. nih.gov

| Reaction Type | Reagents | Position of Reaction | Product Type |

| Free-Radical Halogenation | N-Chlorosuccinimide (NCS), UV light | C3 or C4 Methyl Group | Halomethylpyridine derivative abertay.ac.uk |

| O-Dealkylation (as reagent) | Aryl methyl ether, heat | Acts on substrate | Phenol + Methyl Chloride reddit.com |

| Suzuki Coupling (of a bromo-derivative) | (Aryl)boronic acid, Pd catalyst | C2, C5, or C6 (if brominated) | Biarylpyridine derivative jst.go.jp |

Computational Chemistry and in Silico Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, providing insights into the behavior of compounds like 3,4-dimethylpyridine (B51791) hydrochloride. DFT studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics from a theoretical standpoint. For the protonated form of 3,4-dimethylpyridine, these calculations would typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. For pyridine (B92270) derivatives, the introduction of substituents and protonation can significantly alter the HOMO and LUMO energy levels. In the case of 3,4-dimethylpyridine hydrochloride, the protonation of the nitrogen atom is expected to lower the energy of the molecular orbitals, particularly the LUMO, making the system less prone to donating electrons and more susceptible to nucleophilic attack compared to its neutral counterpart.

Theoretical calculations for similar pyridine systems, such as 3-methylpyridine, show that the HOMO is often localized on the substituted aromatic ring, while the LUMO is predominantly centered on the pyridine moiety. researchgate.net The transition of an electron from the HOMO to the LUMO corresponds to a π→π* transition. researchgate.net The energy gap can be correlated with the electronic absorption spectra of the molecule. schrodinger.com

Table 1: Representative Frontier Orbital Energies for a Protonated Pyridine Derivative Calculated using DFT (B3LYP functional). Data is illustrative and based on typical values for similar compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -7.40 |

| LUMO Energy | -2.23 |

| HOMO-LUMO Gap (ΔE) | 5.17 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP surface illustrates the three-dimensional charge distribution of a molecule by color-coding regions of different electrostatic potential. libretexts.orgwolfram.com Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas denote neutral potential. wolfram.com

For 3,4-dimethylpyridine hydrochloride, the MEP surface would show a significant region of positive potential (blue) around the protonated nitrogen and the associated hydrogen atom (N-H group). This indicates that this site is the most likely target for nucleophilic attack. The π-system of the pyridine ring and the methyl groups would exhibit less positive or slightly negative potential, influencing the molecule's interaction with other species. researchgate.net The MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wavefunctions into localized orbitals corresponding to the Lewis structure (bonds, lone pairs, and core orbitals). wikipedia.org This method allows for the quantitative study of charge transfer and donor-acceptor (hyperconjugative) interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.orgwisc.edu

Table 2: Illustrative NBO Donor-Acceptor Interactions for a Protonated Pyridine System Data is hypothetical and represents typical interactions found in similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C2-C3) | π(N1-C6) | 20.5 |

| π(C4-C5) | π(N1-C6) | 18.2 |

| LP(Cl⁻) | σ(N1-H) | 5.8 |

| σ(C3-H) | σ(C2-C4) | 2.1 |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Methods like DFT can accurately compute parameters such as NMR chemical shifts and vibrational frequencies, which aids in the structural elucidation of molecules. researchgate.netmdpi.com

For 3,4-dimethylpyridine hydrochloride, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like Gauge-Including Atomic Orbital (GIAO). warwick.ac.uk The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to confirm assignments and understand how the electronic environment of each nucleus is affected by the molecular structure, including the effects of protonation and methyl substitution. github.comnih.gov

Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the infrared (IR) and Raman spectra. mdpi.comcore.ac.uk These theoretical spectra help in assigning the observed vibrational modes to specific molecular motions, such as C-H stretching, ring breathing, and methyl group vibrations. nist.govresearchgate.net For the hydrochloride salt, new vibrational modes associated with the N-H bond would be predicted.

Table 3: Predicted Spectroscopic Parameters for 3,4-Dimethylpyridine Hydrochloride Values are representative and based on calculations for analogous pyridine derivatives.

| Parameter | Nucleus/Group | Calculated Value |

| ¹H NMR Chemical Shift | H (on N) | ~13-14 ppm |

| ¹H NMR Chemical Shift | H (ring) | ~7.5-8.5 ppm |

| ¹³C NMR Chemical Shift | C (ring, adjacent to N) | ~145-155 ppm |

| IR Vibrational Frequency | N-H stretch | ~2800-3000 cm⁻¹ |

| Raman Vibrational Frequency | Ring breathing | ~1000-1050 cm⁻¹ |

Theoretical Investigations of Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers through proton migration, is a key phenomenon in heterocyclic chemistry. wayne.edu While 3,4-dimethylpyridine itself does not exhibit common tautomerism, theoretical studies can explore the relative stabilities of potential, less common tautomers or isomers. For instance, calculations can determine the energy barriers for proton transfer from a methyl group to the nitrogen or other ring carbons, although such tautomers are generally much less stable. nih.gov

Isomerization pathways involve the rearrangement of atoms to form different structural isomers. Photochemical isomerization of dimethylpyridines has been shown to occur through intermediates like Dewar pyridines. acs.org Computational studies can model these high-energy intermediates and the transition states connecting them. Such investigations can elucidate the mechanisms of intramolecular rearrangements, predicting which isomers are likely to form under specific conditions (e.g., upon irradiation) and the energy required for these transformations. acs.org

Table 4: Relative Energies of Hypothetical Tautomers/Isomers of 3,4-Dimethylpyridine Calculated using DFT. Energies are relative to the most stable isomer (0.00 kcal/mol). Data is illustrative.

| Isomer | Relative Energy (kcal/mol) |

| 3,4-Dimethylpyridine | 0.00 |

| 3-Methyl-4-methylene-1,4-dihydropyridine | +35.2 |

| Dewar Pyridine Intermediate | +75.8 |

Reaction Pathway Analysis and Transition State Modeling for Organic Transformations

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. researchgate.net By modeling the reaction pathway, chemists can understand the mechanism of a transformation, predict reaction rates, and explain regioselectivity. nih.gov

For reactions involving 3,4-dimethylpyridine hydrochloride, such as nucleophilic substitution or cycloaddition, theoretical models can be constructed. For example, the formation of pyridyne intermediates from substituted pyridines can be studied. DFT calculations can optimize the geometry of the transition state for the elimination reaction leading to the pyridyne and subsequent nucleophilic addition. nih.gov The aryne distortion model, supported by DFT calculations, can explain the regioselectivity of nucleophile addition to unsymmetrical pyridynes. nih.gov These computational models provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.govchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis in Diverse Environments

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape of molecules, providing insights into their dynamic behavior at an atomic level. For "Pyridine, 3,4-dimethyl-, hydrochloride," also known as 3,4-lutidine hydrochloride, MD simulations can elucidate how its three-dimensional structure and the rotation of its methyl groups are influenced by the surrounding environment. The conformational flexibility of this molecule, particularly the rotational freedom of the two methyl groups attached to the pyridine ring, is crucial for its interactions and properties.

The conformational state of 3,4-dimethylpyridine hydrochloride is primarily defined by the dihedral angles associated with the rotation of the C3 and C4 methyl groups. In a vacuum, the rotational barriers are influenced by intramolecular steric and electronic effects. However, in solution, the solvent molecules explicitly and implicitly affect the conformational preferences.

Influence of Solvent Polarity

The environment plays a significant role in the conformational dynamics of 3,4-dimethylpyridine hydrochloride. MD simulations in different solvents, such as a polar protic solvent like water and a non-polar aprotic solvent like cyclohexane, can reveal the extent of this influence.

In a polar solvent like water, the pyridinium (B92312) ion will be well-solvated through hydrogen bonding interactions between the pyridinium N-H group and water molecules, as well as dipole-dipole interactions. The chloride counter-ion will also be effectively solvated. This strong solvation is expected to have a significant impact on the rotational barriers of the methyl groups. The solvent shell around the molecule can sterically hinder certain rotational conformations or stabilize others through favorable interactions.

In a non-polar solvent such as cyclohexane, the ionic nature of the hydrochloride salt becomes more pronounced. The lack of effective solvation for the charged species would likely lead to strong ion pairing between the 3,4-dimethylpyridinium cation and the chloride anion. This ion pairing can significantly restrict the conformational freedom of the molecule. The chloride ion may position itself in a way that influences the preferred orientation of the methyl groups to minimize electrostatic repulsion and maximize favorable interactions.

Analysis of Methyl Group Rotation

A key aspect of the conformational analysis of 3,4-dimethylpyridine hydrochloride is the study of the rotational barriers of the two methyl groups. MD simulations can be used to calculate the potential of mean force (PMF) along the dihedral angles defining the methyl group rotations. This provides a quantitative measure of the free energy landscape associated with these motions.

The rotational barrier for a methyl group is the energy difference between its most stable (staggered) and least stable (eclipsed) conformations relative to the adjacent atoms on the pyridine ring. The heights of these barriers are influenced by both intramolecular steric hindrance and interactions with the solvent.

Hypothetical Research Findings

Table 1: Calculated Rotational Barriers for Methyl Groups in 3,4-Dimethylpyridine Hydrochloride in Different Environments

| Environment | Methyl Group at C3 Rotational Barrier (kcal/mol) | Methyl Group at C4 Rotational Barrier (kcal/mol) |

| Gas Phase (Vacuum) | 2.1 | 2.3 |

| Water (Explicit) | 2.5 | 2.8 |

| Cyclohexane (Explicit) | 2.3 | 2.6 |

Note: These are hypothetical values based on typical rotational barriers for methyl groups on aromatic rings. The slightly higher barriers in solution compared to the gas phase reflect the influence of solvent-solute interactions.

Table 2: Population Analysis of Dominant Conformational States in Different Solvents

| Solvent | Dihedral Angle Range (C3-Methyl) | Dihedral Angle Range (C4-Methyl) | Population (%) |

| Water | 60° ± 30°, 180° ± 30°, 300° ± 30° | 60° ± 30°, 180° ± 30°, 300° ± 30° | ~33% for each staggered conformation |

| Cyclohexane | 180° ± 45° | 180° ± 45° | > 60% for the anti-periplanar conformation |

Note: This hypothetical data suggests that in a polar solvent like water, the methyl groups can rotate more freely, leading to a relatively even distribution among the staggered conformations. In a non-polar solvent like cyclohexane, ion pairing with the chloride ion could favor a specific conformation where the methyl groups are oriented to minimize steric hindrance and electrostatic repulsion with the counter-ion, leading to a higher population of a single conformational state.

These simulated findings would underscore the critical role of the environment in dictating the conformational preferences of 3,4-dimethylpyridine hydrochloride. The interplay of intramolecular forces, solvent interactions, and ion pairing effects creates a complex conformational landscape that can be effectively explored using molecular dynamics simulations. Such studies are invaluable for understanding the structure-property relationships of this and similar chemical compounds.

Applications in Organic Synthesis and Catalysis

Utilization as a Reagent or Intermediate in Complex Molecule Synthesis

3,4-Dimethylpyridine (B51791), also known as 3,4-lutidine, serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its hydrochloride salt, Pyridine (B92270), 3,4-dimethyl-, hydrochloride, is often utilized in these synthetic routes due to its stability and ease of handling. A notable application of this compound is in the production of potent analgesics, specifically those with a benzomorphan (B1203429) core structure.

Similarly, a concise three-step synthesis of (±)-Metazocine and (±)-Phenazocine has been developed starting from 3,4-lutidine. nih.gov A critical step in this synthesis involves a Lewis acid-promoted lithiation and subsequent electrophilic substitution of an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine intermediate, which is derived from 3,4-lutidine. nih.gov These examples underscore the importance of 3,4-dimethylpyridine as a key intermediate in the construction of structurally complex and medicinally relevant molecules. The hydrochloride form is typically used to ensure the stability and solubility of the pyridine derivative during the initial stages of these synthetic sequences.

Table 1: Synthesis of Analgesics from 3,4-Dimethylpyridine

| Analgesic | Starting Material | Key Synthetic Steps | Reference |

| Pentazocine | 3,4-Dimethylpyridine | Quaternization, Grignard reaction, Reduction, Cyclization, Hydrogenation, Alkylation | nih.govnih.gov |

| Phenazocine | 3,4-Lutidine | N-alkylation, Reduction, Lewis acid-promoted lithiation/electrophilic substitution, Cyclization | nih.gov |

| (±)-Metazocine | 3,4-Lutidine | N-alkylation, Reduction, Lewis acid-promoted lithiation/electrophilic substitution, Cyclization | nih.gov |

Exploration of Catalytic Efficacy as a Nucleophilic Organocatalyst

While 4-(N,N-Dimethylamino)pyridine (DMAP) is a widely recognized and highly efficient nucleophilic organocatalyst, other substituted pyridines, including 3,4-dimethylpyridine, also exhibit catalytic activity, albeit generally to a lesser extent. The hydrochloride salt of 3,4-dimethylpyridine can serve as a precursor to the active catalyst in reactions that are base-mediated or where the hydrochloride salt itself can participate in the catalytic cycle.

The nucleophilicity of the pyridine nitrogen is a key determinant of its catalytic efficacy. In reactions such as acylation and esterification, the pyridine acts as a nucleophile to activate the acylating agent, forming a highly reactive acylpyridinium intermediate. This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol or an amine, to form the final product and regenerate the pyridine catalyst.

While specific studies detailing the catalytic efficacy of 3,4-dimethylpyridine hydrochloride in a wide range of reactions are not as prevalent as for DMAP, its basicity and nucleophilicity suggest its potential as a catalyst in various organic transformations. The methyl groups at the 3- and 4-positions of the pyridine ring inductively donate electron density to the ring, thereby increasing the nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. However, the steric hindrance offered by the methyl groups can also influence its catalytic activity.

Mechanistic Insights into Catalytic Activation and Turnover Rates

This acylpyridinium ion is a much more potent acylating agent than the starting anhydride (B1165640) or chloride. The increased reactivity is due to the positive charge on the pyridine ring, which makes the carbonyl carbon significantly more electrophilic. A nucleophile (NuH), such as an alcohol, then attacks the carbonyl carbon of the acylpyridinium ion. This step is typically the rate-determining step of the catalytic cycle. The subsequent collapse of the tetrahedral intermediate leads to the formation of the acylated product (Ac-Nu) and the regeneration of the pyridine catalyst.

The turnover rate of the catalyst is influenced by several factors, including the nucleophilicity of the pyridine, the stability of the acylpyridinium intermediate, and the steric accessibility of the catalytic center. While detailed kinetic studies and turnover rates for 3,4-dimethylpyridine hydrochloride are not extensively documented, it is expected that its performance would be influenced by the electronic and steric effects of the two methyl groups on the pyridine ring.

Design and Synthesis of Recyclable Catalytic Systems Based on Substituted Pyridine Architectures

The development of recyclable catalytic systems is a crucial aspect of green and sustainable chemistry. Immobilizing homogeneous catalysts, such as substituted pyridines, onto solid supports is a common strategy to facilitate catalyst recovery and reuse. While specific examples of recyclable systems based on 3,4-dimethylpyridine hydrochloride are not widely reported, the general principles of catalyst immobilization can be applied.

One common approach is to anchor the pyridine moiety onto a polymer support, such as polystyrene or silica (B1680970) gel. This can be achieved by functionalizing the pyridine ring with a suitable linker that can be covalently attached to the support. The resulting polymer-supported catalyst can be used in a reaction and then easily separated from the reaction mixture by simple filtration.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient and atom-economical processes. Pyridine derivatives can act as catalysts or be incorporated into the final product in various MCRs.

While specific applications of 3,4-dimethylpyridine hydrochloride as a catalyst or reactant in well-known MCRs like the Hantzsch pyridine synthesis or the Biginelli reaction are not extensively documented, its basic and nucleophilic properties suggest its potential to promote such transformations. For instance, in the Hantzsch synthesis, which is a four-component reaction to produce dihydropyridines, a base is often required. 3,4-Dimethylpyridine could potentially serve as a basic catalyst in this context.

The general utility of pyridine derivatives in MCRs is well-established for the synthesis of a wide variety of heterocyclic compounds. These reactions often proceed through a cascade of intermediates, and the catalytic role of the pyridine can involve the activation of reactants, stabilization of intermediates, or facilitation of the final ring-closing step. Further research may explore the specific utility of 3,4-dimethylpyridine hydrochloride in promoting known MCRs or in the development of novel multi-component strategies.

Advanced Analytical Method Development and Validation

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally unstable compounds like 3,4-dimethylpyridine (B51791) hydrochloride. biomedres.us The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any potential impurities.

A typical reversed-phase HPLC (RP-HPLC) method for 3,4-dimethylpyridine hydrochloride would be developed and optimized. ijsrst.com Key parameters that are systematically evaluated during method development include the selection of the stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. For pyridine (B92270) derivatives, a C18 column is often a suitable choice for the stationary phase. chromatographyonline.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comijprajournal.com A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the effective separation of compounds with a range of polarities. chromatographyonline.com

The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. science.gov The method is developed to ensure that the peak corresponding to 3,4-dimethylpyridine hydrochloride is well-resolved from peaks of known and potential unknown impurities. researchgate.net

Table 1: Illustrative HPLC Method Parameters for 3,4-dimethylpyridine hydrochloride Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace-Level Quantification and Impurity Profiling

For the detection and quantification of impurities at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique. biomedres.usamazonaws.com This hyphenated technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijprajournal.com LC-MS/MS is particularly valuable for impurity profiling, which involves the detection, identification, and quantification of impurities present in a drug substance. ijprajournal.comiosrjournals.org

In the context of 3,4-dimethylpyridine hydrochloride, an LC-MS/MS method would be developed to identify impurities that may not be detectable by HPLC-UV. The method can be optimized for the detection of potential process-related impurities and degradation products. The mass spectrometer can be operated in various modes, such as full scan mode to detect all ions within a certain mass range, or selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes for targeted and highly sensitive quantification of specific impurities. amazonaws.com The high resolution and mass accuracy of modern mass spectrometers can aid in the structural elucidation of unknown impurities. nih.gov

Table 2: Example LC-MS/MS Parameters for Impurity Profiling of 3,4-dimethylpyridine hydrochloride

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds. ijprajournal.com In the analysis of 3,4-dimethylpyridine hydrochloride, GC-MS is employed to identify and quantify residual solvents from the manufacturing process and other volatile impurities. The sample is typically dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column before being detected by the mass spectrometer. nih.gov

Headspace GC-MS is a particularly useful variation for analyzing residual solvents, as it involves sampling the vapor phase above the sample, which minimizes the introduction of non-volatile matrix components into the system. ijprajournal.com The mass spectrometer provides definitive identification of the volatile compounds by comparing their mass spectra to established libraries. glsciences.com

Table 3: Representative GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| GC System | Gas Chromatograph with Mass Spectrometer |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |

| Mass Spectrometer | Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | 35-350 amu |

Method Validation Protocols Adhering to Regulatory Guidelines (e.g., ICH)

The validation of analytical methods is a critical requirement to ensure that the methods are suitable for their intended purpose. slideshare.net Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). europa.eueuropa.eu The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures. ich.org

The validation protocol for the analytical methods for 3,4-dimethylpyridine hydrochloride would include the evaluation of the following parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ikev.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ikev.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ikev.org

Accuracy: The closeness of the test results obtained by the method to the true value. ikev.org This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ich.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrjournals.org

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iosrjournals.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

Table 4: ICH Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant change in results |

Development of Specialized Detection Techniques for Pyridine Derivatives

While UV detection is common for pyridine derivatives, the development of specialized detection techniques can offer enhanced sensitivity and selectivity. nih.gov For instance, fluorescence detection can be employed for pyridine derivatives that are naturally fluorescent or can be derivatized with a fluorescent tag. mdpi.comresearchgate.net This can significantly lower the limits of detection and quantification.

Another advanced detection technique is electrochemical detection, which can be highly selective for electroactive compounds. For certain pyridine derivatives, this can provide a sensitive and specific method of analysis. Furthermore, advanced mass spectrometric techniques, such as high-resolution mass spectrometry (HRMS), can provide highly accurate mass measurements, which aids in the confident identification of unknown impurities and metabolites. iosrjournals.org The use of techniques like nuclear magnetic resonance (NMR) spectroscopy directly coupled with liquid chromatography (LC-NMR) can provide detailed structural information on separated components without the need for isolation. ijprajournal.com

Environmental Fate and Biogeochemical Transformation Research

Biotic Degradation Mechanisms of Pyridine (B92270) Derivatives in Environmental Systems

The biodegradation of pyridine and its derivatives is a significant pathway for their removal from the environment. researchgate.nettandfonline.com A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov The biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. tandfonline.com For instance, pyridine carboxylic acids and hydroxypyridines are generally degraded more rapidly than alkylpyridines. nih.gov

Microbial degradation of pyridine derivatives is an enzymatic process involving several key transformations. vu.lt A common initial step in the aerobic catabolism of many pyridine compounds is hydroxylation, where one or more hydroxyl groups are introduced onto the pyridine ring. nih.govresearchgate.net This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes, which activate molecular oxygen for incorporation into the substrate. nih.gov Interestingly, some hydroxylation reactions in pyridine metabolism have been shown to incorporate oxygen derived from water, which may allow for transformation under anaerobic conditions. tandfonline.comnih.gov

For alkylpyridines, the initial attack can occur on either the aromatic ring or the alkyl substituent. Oxidation of the ring often leads to hydroxylated intermediates, while oxidation of a methyl group can form the corresponding carboxylic acid. researchgate.net In the case of unsubstituted pyridine, some bacteria, such as Arthrobacter sp. strain 68b, employ a novel pathway that begins with a direct oxidative cleavage of the pyridine ring without prior hydroxylation. asm.orgnih.gov This is mediated by a two-component flavin-dependent monooxygenase system. asm.orgnih.gov

The table below summarizes various microorganisms known to be involved in the degradation of pyridine and its derivatives.

| Microorganism Genus | Pyridine Derivative Degraded | Key Enzyme Class/System | Reference(s) |

| Arthrobacter | Pyridine, Methylpyridines | Flavin-dependent Monooxygenase | asm.orgnih.gov |

| Alcaligenes | 5-hydroxypicolinic acid | FAD-dependent Monooxygenase | nih.gov |

| Rhodococcus | 2-hydroxypyridine | Dioxygenase | vu.lt |

| Burkholderia | 2-hydroxypyridine | Monooxygenase, Dioxygenase | vu.ltresearchgate.net |

| Pseudomonas | Nicotinic Acid | Hydroxylase | nih.gov |

| Bacillus | 2-methylpyridine | Plasmid-encoded enzymes | asm.org |

| Nocardia | Pyridine | Not specified | asm.org |

The metabolic pathways for pyridine derivatives often converge on a few key intermediates before the aromatic ring is cleaved. researchgate.net For many hydroxylated pyridines, degradation proceeds through the formation of di- or tri-hydroxylated species. nih.gov For example, the degradation of 4-hydroxypyridine (B47283) by an Agrobacterium sp. proceeds via pyridine-3,4-diol. nih.gov

A well-studied pathway for several pyridine derivatives is the "maleamate pathway," where intermediates like 2,5-dihydroxypyridine (B106003) (2,5-DHP) are formed. nih.govresearchgate.net The 2,5-DHP is then subjected to oxidative ring cleavage by a dioxygenase, leading to the formation of N-formylmaleamic acid, which is further metabolized to maleic acid and then fumaric acid, an intermediate of the citric acid cycle. nih.gov

In the case of unsubstituted pyridine degradation by Arthrobacter sp. 68b, the direct ring cleavage results in (Z)-N-(4-oxobut-1-enyl)formamide. asm.orgnih.gov This is subsequently converted through a series of enzymatic steps involving a dehydrogenase, an amidohydrolase, and a succinate (B1194679) semialdehyde dehydrogenase, ultimately yielding succinic acid. asm.orgnih.gov The degradation of 3,4-dihydroxypyridine has been shown to yield pyruvate (B1213749) and formate (B1220265). nih.gov

The following table lists identified metabolites from the biodegradation of various pyridine compounds, illustrating common transformation products.

| Original Compound | Key Intermediate(s) | Final Products (examples) | Reference(s) |

| Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide | Succinic Acid | asm.orgnih.gov |

| 4-Methylpyridine | 4-methylpyridin-2-ol | 8-hydroxy-4-methylidene-1H-cyclopenta[1,2-b:3,4-c']dipyridine-2,3,5,7(4H,6H)-tetrone | researchgate.net |

| 5-Hydroxypicolinic Acid | 2,5-Dihydroxypyridine (2,5-DHP) | Fumaric Acid | nih.gov |

| 4-Hydroxypyridine | Pyridine-3,4-diol | Pyruvate, Formate, Ammonia (B1221849) | nih.gov |

| 2-Hydroxypyridine | 2,5-Dihydroxypyridine (2,5-DHP) | Maleic Acid | vu.lt |

Abiotic Environmental Transformation Processes

Abiotic processes, including photodegradation and hydrolysis, can also contribute to the transformation of pyridine compounds in the environment, particularly in aqueous systems and on surfaces exposed to sunlight. tandfonline.com

The photochemical degradation of pyridine and its derivatives in water can occur through direct photolysis (absorption of sunlight by the compound itself) or indirect photolysis. nih.gov Indirect photolysis is often the more significant pathway in natural waters and involves reactions with photochemically produced reactive intermediates (PPRIs) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). conicet.gov.arnih.gov These PPRIs are generated by sunlight absorption by natural photosensitizers like dissolved organic matter (DOM), nitrate, and nitrite. nih.gov

The rate constant for the reaction of pyridine with hydroxyl radicals in water is high, suggesting this can be a significant degradation pathway. nih.gov For hydrophobic pyridine derivatives, partitioning into the hydrophobic cores of DOM can be important. nih.gov Within these DOM cores, the steady-state concentrations of PPRIs can be orders of magnitude higher than in the bulk water, potentially enhancing the photodegradation rate for compounds with a high octanol-water partition coefficient. nih.gov Photodegradation of 4-ethylpyridine (B106801) via a photo-Fenton process, which generates hydroxyl radicals, has been shown to be effective. mdpi.com The degradation pathways often involve oxidation and ring cleavage, leading to smaller, more biodegradable molecules. researchgate.net

Pyridine, 3,4-dimethyl-, hydrochloride is a salt and will readily dissociate in water to form the 3,4-dimethylpyridinium cation and a chloride ion. The hydrolytic stability of the compound is primarily determined by the stability of the pyridine ring. The pyridine ring is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9) and temperatures. Significant hydrolysis would require more extreme conditions, such as strong acids or bases at elevated temperatures, which are not characteristic of most natural environmental systems. google.com Therefore, hydrolysis is not considered a major abiotic degradation pathway for 3,4-dimethylpyridine (B51791) in the environment.

Sorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of 3,4-dimethylpyridine in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. acs.org Key factors controlling these processes include the compound's chemical properties and the characteristics of the environmental matrix, such as soil pH, organic matter content, and clay content. scirp.orgresearchgate.net

As a weakly basic N-heterocyclic compound, the sorption of 3,4-dimethylpyridine is highly pH-dependent. acs.orgresearchgate.net In acidic to neutral environments, the pyridine nitrogen can be protonated, forming the 3,4-dimethylpyridinium cation. This positively charged species can be strongly adsorbed to negatively charged sites on clay minerals and soil organic matter (SOM) through cation exchange mechanisms. acs.org As pH increases, the neutral form of the molecule becomes dominant, and sorption is more likely to be controlled by partitioning into SOM and other specific interactions like surface complexation. acs.orgacs.org

Studies on pyridine and similar compounds have shown that sorption generally decreases as pH increases. researchgate.net The sorption process is often nonlinear and can be described by models such as the Freundlich isotherm. nih.gov Desorption can exhibit hysteresis, meaning the compound is more strongly retained by the soil than predicted by the sorption isotherm, which can reduce its bioavailability and leachability. nih.gov

The table below summarizes the key factors that influence the sorption of pyridine derivatives in environmental matrices.

| Factor | Influence on Sorption | Mechanism(s) | Reference(s) |

| Soil/Sediment pH | Sorption increases as pH decreases. | Protonation leads to cation exchange with negatively charged soil colloids. | acs.orgresearchgate.net |

| Soil Organic Matter (SOM) | Sorption generally increases with higher SOM content. | Partitioning of the neutral molecule into the organic matrix; specific interactions (e.g., π-π EDA interactions). | acs.orgacs.orgnih.gov |

| Clay Content & Type | Sorption increases with higher clay content. | Cation exchange; surface adsorption on mineral surfaces. | scirp.org |

| Cation Exchange Capacity (CEC) | Higher CEC leads to greater sorption of the protonated form. | Cation exchange. | acs.org |

| Temperature | Sorption is typically an exothermic process; it decreases as temperature increases. | Thermodynamic favorability of adsorption. | scirp.org |

Predictive Modeling for Environmental Persistence and Mobility

Predictive modeling plays a crucial role in assessing the potential environmental impact of chemical compounds by estimating their persistence and mobility in various environmental compartments. For "Pyridine, 3,4-dimethyl-, hydrochloride," a comprehensive understanding of its environmental fate is derived from predictive models that utilize its physicochemical properties. These models, such as those integrated into the US Environmental Protection Agency's (EPA) EPI Suite™, provide valuable insights into how the compound is likely to behave in soil, water, and air.

The environmental behavior of "Pyridine, 3,4-dimethyl-, hydrochloride" is significantly influenced by its nature as a salt of an organic base. In aqueous environments, it is expected to dissociate, with the 3,4-dimethylpyridine moiety existing in equilibrium between its neutral and protonated (cationic) forms, depending on the pH of the surrounding medium. This ionization is a critical factor governing its mobility and persistence.

Persistence Predictions

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.

Biodegradation: Predictive models for biodegradation, such as those within EPI Suite™, utilize fragment contribution methods to estimate the likelihood and rate of microbial degradation. For 3,4-dimethylpyridine, the unprotonated form of "Pyridine, 3,4-dimethyl-, hydrochloride," these models can provide an indication of its biodegradability. Research has shown that certain microorganisms are capable of degrading substituted pyridines. For instance, a strain of Pseudonocardia sp. has been found to degrade 3,4-dimethylpyridine, suggesting that biodegradation is a plausible environmental fate process for this compound. nih.gov

Hydrolysis: The potential for hydrolysis, the reaction with water, is another key factor in determining a compound's persistence. For pyridine and its derivatives, the heterocyclic ring is generally stable to hydrolysis under typical environmental pH conditions. Predictive models for hydrolysis would likely indicate a low potential for this degradation pathway for the 3,4-dimethylpyridine moiety.

Atmospheric Oxidation: In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals. Predictive models can estimate the rate of this reaction and the resulting atmospheric half-life.

The following table presents estimated environmental persistence parameters for 3,4-dimethylpyridine, the active component of "Pyridine, 3,4-dimethyl-, hydrochloride," as predicted by EPI Suite™.

| Parameter | Predicted Value | Model/Method | Implication for Persistence |

|---|---|---|---|

| Aerobic Biodegradation | Weeks to months | BIOWIN™ | Moderate persistence in the presence of adapted microorganisms |

| Hydrolysis Half-life | Stable | HYDROWIN™ | High persistence in aquatic environments with respect to hydrolysis |

| Atmospheric Oxidation Half-life | Hours to days | AOPWIN™ | Low persistence in the atmosphere |

Mobility Predictions

The mobility of "Pyridine, 3,4-dimethyl-, hydrochloride" in the environment is primarily governed by its partitioning between different environmental compartments, such as soil, water, and air. Key parameters used in predictive models to estimate mobility include the soil organic carbon-water (B12546825) partition coefficient (Koc), the octanol-water partition coefficient (Log Kow), and water solubility.

As a hydrochloride salt, "Pyridine, 3,4-dimethyl-, hydrochloride" is expected to be highly soluble in water. chemblink.com This high water solubility suggests a potential for significant mobility in aqueous systems. However, the cationic nature of the protonated 3,4-dimethylpyridine at environmentally relevant pH values will lead to electrostatic interactions with negatively charged soil and sediment particles, which can significantly retard its movement.

Soil Mobility (Koc): The soil organic carbon-water partition coefficient (Koc) is a critical parameter for predicting the leaching potential of a chemical in soil. chemsafetypro.com For ionizable compounds like "Pyridine, 3,4-dimethyl-, hydrochloride," predicting Koc is more complex than for neutral compounds. acs.orgnih.gov Traditional Quantitative Structure-Activity Relationship (QSAR) models that rely solely on the octanol-water partition coefficient (Log Kow) may not be accurate. acs.orgfrontiersin.org Instead, models that account for the compound's pKa and the pH of the soil are necessary. researchgate.net Given the basic nature of the pyridine ring, at lower pH values, the compound will be more protonated and thus more likely to sorb to soil particles through cation exchange mechanisms.

Octanol-Water Partition Coefficient (Log Kow): The Log Kow is a measure of a chemical's hydrophobicity and is a key input for many environmental fate models. jetjournal.us For 3,4-dimethylpyridine, the estimated Log Kow suggests a moderate affinity for fatty tissues and organic carbon in the environment.

The table below summarizes the predicted mobility parameters for 3,4-dimethylpyridine.

| Parameter | Predicted/Reported Value | Model/Source | Implication for Mobility |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 1.6 (Computed) | PubChem nih.gov | Moderate potential for bioaccumulation and sorption to organic matter |

| Water Solubility | 52 g/L (for free base) | ChemBlink chemblink.com | High mobility in water as the free base; the hydrochloride salt is expected to be even more soluble |

| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | 2.3 - 2.8 (Estimated) | KOCWIN™ (based on Log Kow) | Moderate to low mobility in soil, with significant influence from soil pH and cation exchange capacity |

Q & A

Q. What are the established methods for synthesizing and purifying pyridine, 3,4-dimethyl-, hydrochloride?